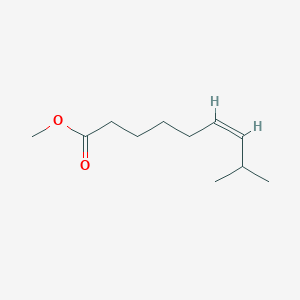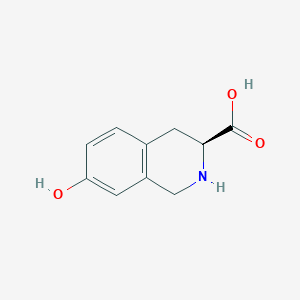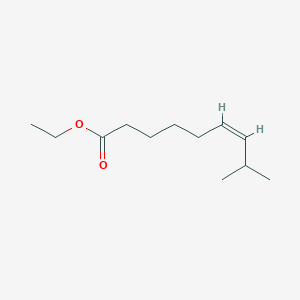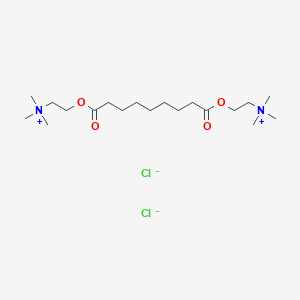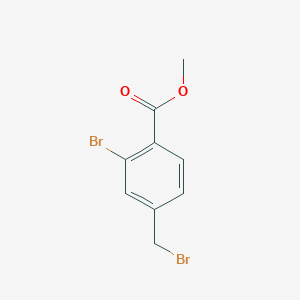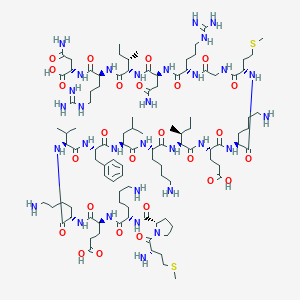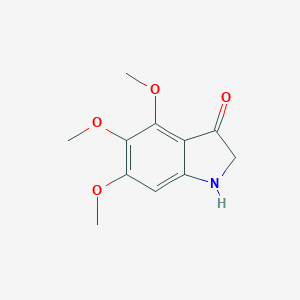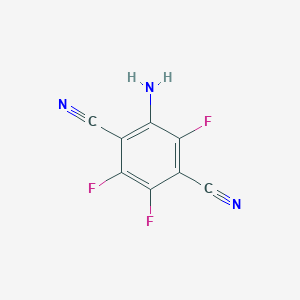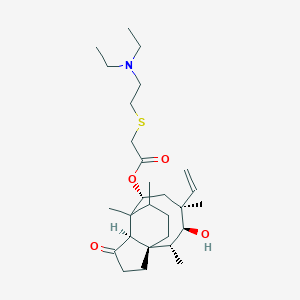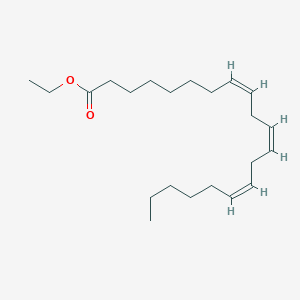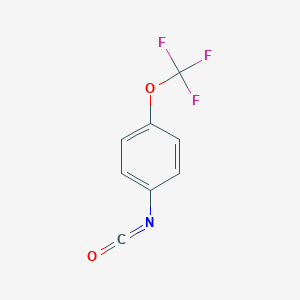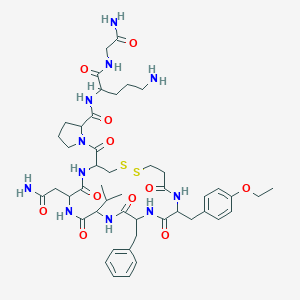
Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)-, is a nonapeptide hormone that is structurally similar to the mammalian hormone oxytocin. It is found in a variety of non-mammalian species, including birds, reptiles, and fish. Vasotocin plays a crucial role in regulating a range of physiological processes, including social behavior, reproduction, and stress response. In recent years, there has been growing interest in vasotocin as a potential therapeutic target for a range of disorders, including autism, anxiety, and depression.
Mecanismo De Acción
Vasotocin exerts its effects by binding to specific receptors in the brain and peripheral tissues. The two main types of vasotocin receptors are V1a and V2 receptors. V1a receptors are primarily involved in regulating social behavior and aggression, while V2 receptors are involved in regulating water balance and blood pressure. The exact mechanisms by which vasotocin exerts its effects are not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Vasotocin has a range of biochemical and physiological effects, depending on the species and the specific context in which it is released. In birds, for example, vasotocin is involved in regulating parental behavior, including nest-building and feeding of offspring. In fish, vasotocin plays a crucial role in regulating social behavior, including aggression and dominance. In mammals, vasotocin is involved in pair-bonding and social recognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using vasotocin in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, its effects are well-characterized, making it a useful tool for studying social behavior and other physiological processes. However, one limitation of using vasotocin is that its effects can be species-specific, making it difficult to extrapolate findings from one species to another. In addition, the exact mechanisms by which vasotocin exerts its effects are not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on vasotocin. One area of interest is the potential therapeutic applications of vasotocin in humans. Studies have shown that vasotocin may have anxiolytic and antidepressant effects, suggesting that it may be a promising target for the development of new treatments for anxiety and depression. In addition, there is growing interest in the role of vasotocin in autism spectrum disorder, with some studies suggesting that vasotocin may be involved in social behavior deficits in individuals with autism. Finally, there is ongoing research into the mechanisms by which vasotocin exerts its effects, with the hope of identifying new targets for drug development.
Métodos De Síntesis
The synthesis of vasotocin can be achieved using a combination of solid-phase peptide synthesis and solution-phase chemistry. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification of the resulting peptide. The final product can then be characterized using a range of analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
Vasotocin has been the subject of extensive scientific research, with a particular focus on its role in social behavior and reproduction. Studies have shown that vasotocin plays a crucial role in regulating pair-bonding, parental behavior, and aggression in a range of species. In addition, vasotocin has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in humans.
Propiedades
Número CAS |
131483-45-9 |
|---|---|
Nombre del producto |
Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)- |
Fórmula molecular |
C47H67N11O11S2 |
Peso molecular |
1026.2 g/mol |
Nombre IUPAC |
N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N11O11S2/c1-4-69-30-16-14-29(15-17-30)23-32-42(63)54-33(22-28-10-6-5-7-11-28)44(65)57-40(27(2)3)46(67)55-34(24-37(49)59)43(64)56-35(26-71-70-21-18-39(61)52-32)47(68)58-20-9-13-36(58)45(66)53-31(12-8-19-48)41(62)51-25-38(50)60/h5-7,10-11,14-17,27,31-36,40H,4,8-9,12-13,18-26,48H2,1-3H3,(H2,49,59)(H2,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,57,65) |
Clave InChI |
WLQJFWPASSMHTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
Secuencia |
CXFVNCPXG |
Sinónimos |
1-deamino-2-(OEt-Tyr)-4-Val-8-Orn-vasotocin 1-desamino-2-(O-ethyltyrosyl)-4-valyl-8-ornithine-vasotocin dE-VVT vasotocin, 1-desamino-O-ethyltyrosyl(2)-valyl(4)-ornithine(8)- vasotocin, 1-desamino-OEt-Tyr(2)-Val(4)-Orn(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



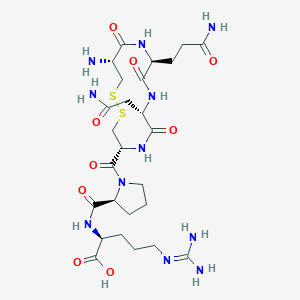
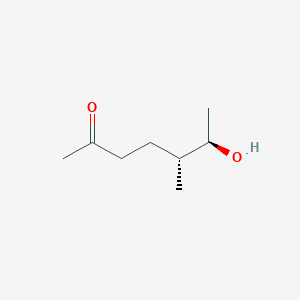
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
